![molecular formula C19H23N3O B12538334 Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- CAS No. 821784-73-0](/img/structure/B12538334.png)
Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-: is a compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a cyclohexylmethyl group attached to the amino group on the pyridine ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions .
Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and Lewis acidic ionic liquids is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, benzamide derivatives are used as intermediates in the synthesis of various organic compounds. They are also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, benzamide derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules. They are also used in the development of new diagnostic tools and therapeutic agents .
Medicine: In medicine, benzamide derivatives have shown promise as potential drugs for the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions. Their ability to interact with specific molecular targets makes them valuable in drug discovery and development .
Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, resins, and other materials. They are also employed as additives in the paper, plastic, and rubber industries .
Mechanism of Action
The mechanism of action of benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the target and the specific biological pathway involved. For example, some benzamide derivatives are known to inhibit enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Ethenzamide: An analgesic used for pain relief.
Salicylamide: An analgesic and antipyretic.
Moclobemide: An antidepressant.
Metoclopramide: An antiemetic and prokinetic agent.
Uniqueness: Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- is unique due to its specific structure, which includes a cyclohexylmethyl group attached to the amino group on the pyridine ring. This structural feature may confer unique biological activities and chemical properties compared to other benzamide derivatives .
Properties
CAS No. |
821784-73-0 |
|---|---|
Molecular Formula |
C19H23N3O |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-[5-(cyclohexylmethylamino)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H23N3O/c20-19(23)16-8-4-7-15(9-16)17-10-18(13-21-12-17)22-11-14-5-2-1-3-6-14/h4,7-10,12-14,22H,1-3,5-6,11H2,(H2,20,23) |
InChI Key |
ZQDQSTDCYCIOOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


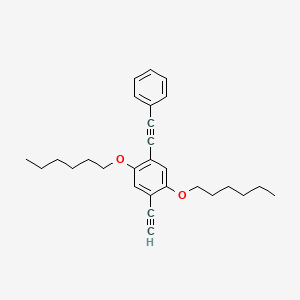
![5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12538265.png)

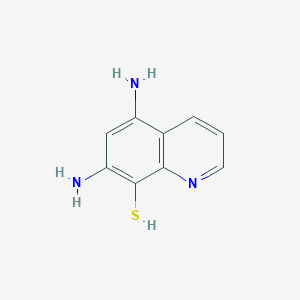
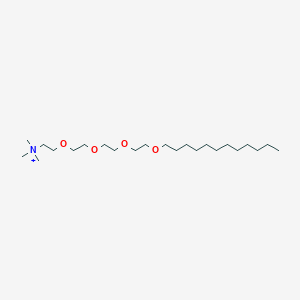
![4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate](/img/structure/B12538288.png)
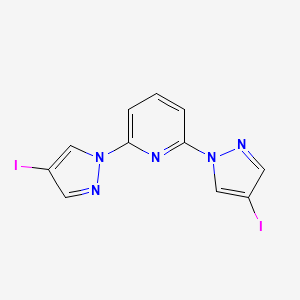
![3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine](/img/structure/B12538296.png)
![2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12538299.png)
![(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12538314.png)
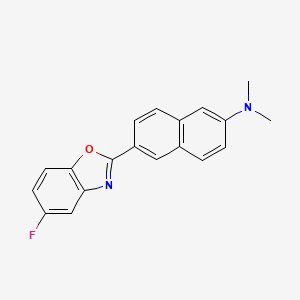
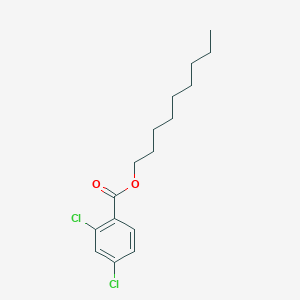
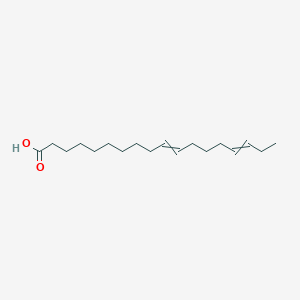
![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)
